2-(Bromomethyl)-5-chloro-1-benzothiophene
Overview
Description
2-(Bromomethyl)-5-chloro-1-benzothiophene is a heterocyclic compound that contains both sulfur and chlorine atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science. Benzothiophenes are five-membered rings containing sulfur, fused to a benzene ring, and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-chloro-1-benzothiophene typically involves the bromination of 5-chloro-1-benzothiophene. One common method is the bromination of 5-chloro-1-benzothiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction introduces a bromomethyl group at the 2-position of the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-chloro-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to oxidize the sulfur atom.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and amines.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Methyl derivatives are typically formed upon reduction.
Scientific Research Applications
2-(Bromomethyl)-5-chloro-1-benzothiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-chloro-1-benzothiophene involves its interaction with biological targets through its bromomethyl and chloro substituents. These functional groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-5-aryl-thiophenes: These compounds have similar structures but with different aryl groups at the 5-position.
2-(Bromomethyl)-benzofuran: This compound has an oxygen atom in place of the sulfur atom in the benzothiophene ring.
2-(Bromomethyl)-indole: This compound has a nitrogen atom in place of the sulfur atom in the benzothiophene ring.
Uniqueness
2-(Bromomethyl)-5-chloro-1-benzothiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromomethyl and chloro groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(bromomethyl)-5-chloro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClS/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQJFFDCDCIHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545714 | |
Record name | 2-(Bromomethyl)-5-chloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99592-53-7 | |
Record name | 2-(Bromomethyl)-5-chloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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